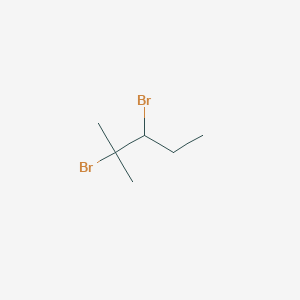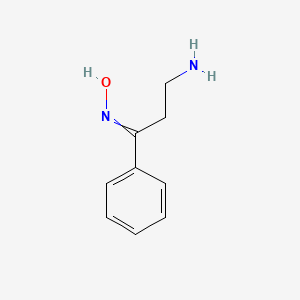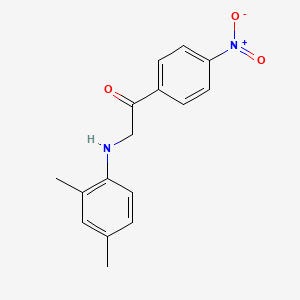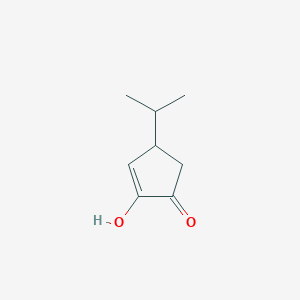
Tetradecafluorooctahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecafluorooctahydropentalene is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluorooctahydropentalene typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of octahydropentalene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle fluorination reactions. These reactors ensure the safe and efficient conversion of hydrocarbon precursors to the desired fluorinated product. The reaction conditions, such as temperature, pressure, and fluorine concentration, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetradecafluorooctahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: this compound can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to introduce hydroxyl or amino groups, respectively.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives with different functional groups, which can be further utilized in research and industrial applications.
Aplicaciones Científicas De Investigación
Tetradecafluorooctahydropentalene has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in drug delivery systems.
Industry: The compound is utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its exceptional chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which tetradecafluorooctahydropentalene exerts its effects is primarily related to its fluorine content. Fluorine atoms create strong carbon-fluorine bonds, which enhance the compound’s stability and reactivity. These bonds can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For instance, in drug delivery systems, the compound’s fluorinated structure can improve the bioavailability and stability of therapeutic agents.
Comparación Con Compuestos Similares
Perfluorooctane: Another fluorinated compound with similar stability and reactivity.
Hexafluorobenzene: Known for its use in organic synthesis and materials science.
Perfluorodecalin: Utilized in biomedical applications due to its oxygen-carrying capacity.
Uniqueness: Tetradecafluorooctahydropentalene stands out due to its specific structure, which combines the stability of multiple fluorine atoms with the unique properties of the pentalene ring system. This combination makes it particularly valuable in applications requiring high chemical resistance and thermal stability.
Propiedades
Número CAS |
57133-61-6 |
|---|---|
Fórmula molecular |
C8F14 |
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,3a,4,4,5,5,6,6,6a-tetradecafluoropentalene |
InChI |
InChI=1S/C8F14/c9-1-2(10,5(15,16)7(19,20)3(1,11)12)6(17,18)8(21,22)4(1,13)14 |
Clave InChI |
HYUGDNMEHYRQMC-UHFFFAOYSA-N |
SMILES canónico |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C2(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)





![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)





![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)

